molecular formula C15H28N2O4 B13885522 Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate

Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate

Cat. No.: B13885522
M. Wt: 300.39 g/mol
InChI Key: HLRPAKQKTSUURJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O4 . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound to understand the interactions between piperidine-based molecules and biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The methoxy-oxobutyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate is unique due to the presence of the methoxy-oxobutyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring with various substituents, including a tert-butyl group and a methoxy-oxo butyl moiety. The IUPAC name is tert-butyl 4-[(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]piperidine-1-carboxylate . Its molecular formula is C23H34N2O6C_{23}H_{34}N_{2}O_{6} with a molecular weight of 434.53 g/mol.

PropertyValue
Molecular FormulaC23H34N2O6
Molecular Weight434.53 g/mol
IUPAC Nametert-butyl 4-[(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]piperidine-1-carboxylate
CAS Number1094107-81-9

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring through cyclization reactions and the introduction of functional groups using various reagents such as tert-butyl chloroformate and benzyloxycarbonyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The unique combination of functional groups allows it to modulate biological pathways effectively.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of piperidine compounds have shown promise in inhibiting cancer cell proliferation. The introduction of the methoxy group enhances the compound's interaction with cancer-related targets, leading to increased cytotoxicity against various cancer cell lines.
  • Neuroprotective Effects : Research indicates that similar piperidine derivatives exhibit neuroprotective properties by modulating neurotransmitter levels in the brain. This suggests potential applications in treating neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
tert-butyl (S)-4-(3-hydroxybutyloxy)piperidine-1-carboxylateModerate anticancer effectsHydroxyl group enhances solubility
tert-butyl (S)-4-(3-(benzyloxy)carbonylamino)-piperidine-1-carboxylateNeuroprotective effectsInvolved in neurotransmitter modulation
tert-butyl (S)-4-(3-methoxypropionamide)piperidine-1-carboxylateAntimicrobial activityEffective against Gram-positive bacteria

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O4/c1-15(2,3)21-14(19)17-10-7-12(8-11-17)16-9-5-6-13(18)20-4/h12,16H,5-11H2,1-4H3

InChI Key

HLRPAKQKTSUURJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCCC(=O)OC

Origin of Product

United States

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